N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide
Overview
Description
“N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide” is a highly fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogue . These analogues are widely used to examine lipid transport and membrane structure .
Synthesis Analysis
The synthesis of NBD-lipid analogues involves chemically modifying NBD-labeled lipids in both artificial and biological membranes . This is achieved by treating fluorescently labeled membranes with dithionite (S2O4 (-2)) .
Molecular Structure Analysis
The molecular formula of this compound is C47H86N5O11P . It has a formula weight of 928.186 and an exact mass of 927.606 .
Chemical Reactions Analysis
When small unilamellar vesicles containing NBD-labeled phospholipids are reacted with dithionite, only the fluorescent lipid located on the outer leaflet of the vesicles’ bilayer is reduced . Seven different NBD-lipid analogues, including a fluorescent sterol, were reduced by treatment with dithionite to nonfluorescent 7-amino-2,1,3-benzoxadiazol-4-yl-lipid derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
Fluorescence Assays and Lipid Membrane Studies
N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide and its analogues are used in fluorescence assays to study phospholipid membrane asymmetry. McIntyre and Sleight (1991) developed a method to chemically modify NBD-labeled lipids in membranes, which can be utilized in biochemical investigations, including measuring phospholipid translocase activity (McIntyre & Sleight, 1991).
Redox Reactions and Membrane Potential Studies
Alakoskela and Kinnunen (2001) explored how membrane dipole potential influences the redox reaction rate and fluorescence properties of NBD-labeled lipids, demonstrating its potential in studying membrane-related processes (Alakoskela & Kinnunen, 2001).
Kinetics of Amphiphile Transfer
Nichols and Pagano (1982) used resonance energy transfer to study the transfer kinetics of NBD-labeled lipids between vesicles, providing insights into lipid transport mechanisms (Nichols & Pagano, 1982).
Structure and Photophysical Behavior of Derivatives
Saha (2002) analyzed the crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole to understand their photophysical behavior, which is crucial for their application in scientific research (Saha, 2002).
Use as Fluorescent Probes
Oe, Ikuta, and Toyo’oka (2002) synthesized and characterized derivatives of N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide as fluorescent probes for receptor assays and immunoassays (Oe, Ikuta, & Toyo’oka, 2002).
Chiral Fluorescent Derivatization Reagents
Al-Kindy et al. (1998) synthesized derivatives for the resolution of enantiomers of amines by high-performance liquid chromatography, highlighting its application in analytical chemistry (Al-Kindy et al., 1998).
Anticancer Activity
Sha et al. (2018) investigated NBD derivatives, particularly 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol, for their anticancer activity, providing a basis for their clinical application in cancer treatment (Sha et al., 2018).
Future Directions
properties
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZLBJRDZRUTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693945 | |
Record name | N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide | |
CAS RN |
114301-95-0 | |
Record name | N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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